Scaffold Architecture: Methylene-Linker vs. Direct Urea Attachment to Pyrrolidinone C(3)
The target compound (954587-83-8) incorporates a methylene (–CH2–) spacer between the pyrrolidinone C(3) and the urea NH, producing a pyrrolidin-3-ylmethyl urea scaffold. In contrast, the majority of exemplified FPRL1 agonist compounds in the priority patent (US 2021/0107869 A1) are direct pyrrolidin-3-yl ureas in which the urea NH is attached directly to the pyrrolidinone ring carbon, e.g., (±)-trans-1-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea [1]. The methylene insertion increases the rotatable bond count by one (from 5 to 6 rotatable bonds, computed from SMILES ) and shifts the urea pharmacophore approximately 1.5 Å farther from the pyrrolidinone plane, potentially altering hydrogen-bond donor/acceptor orientation at the FPRL1 orthosteric site. No publicly available head-to-head FPRL1 potency data exist for 954587-83-8 versus direct-linked comparators.
| Evidence Dimension | Scaffold architecture: number of rotatable bonds and linker identity between pyrrolidinone C(3) and urea NH |
|---|---|
| Target Compound Data | 6 rotatable bonds; –CH2– methylene linker (pyrrolidin-3-ylmethyl urea scaffold) |
| Comparator Or Baseline | Patent-exemplified direct pyrrolidin-3-yl ureas (e.g., (±)-trans-1-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea): 5 rotatable bonds; no methylene linker |
| Quantified Difference | Δ = +1 rotatable bond; linker length difference of one sp3 carbon (approx. 1.5 Å bond vector) |
| Conditions | Computed from SMILES structures (ChemSrc ; patent [1]); no experimental conformational analysis available |
Why This Matters
Scaffold topology dictates conformational sampling and pharmacophore presentation; the methylene insertion may confer distinct FPRL1 binding kinetics or selectivity relative to direct-linked urea analogs, making 954587-83-8 a non-substitutable tool compound for exploring linker-dependent SAR around this chemotype.
- [1] Ohata K, Tsuda K, inventors; Ube Industries Ltd, assignee. Urea derivative or pharmacologically acceptable salt thereof. United States patent application US 2021/0107869 A1. 2021 Apr 15. Compounds listed include (±)-trans-1-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea (direct-linked scaffold). View Source
